molecular formula C7H12N4O2 B2626161 1-sec-Butyl-4-nitro-1H-pyrazol-5-amine CAS No. 1247716-36-4

1-sec-Butyl-4-nitro-1H-pyrazol-5-amine

Cat. No.: B2626161
CAS No.: 1247716-36-4
M. Wt: 184.199
InChI Key: KUXWZSUHBOHODA-UHFFFAOYSA-N
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Description

1-sec-Butyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C7H12N4O2. This compound belongs to the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both nitro and amine functional groups in its structure makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-sec-Butyl-4-nitro-1H-pyrazol-5-amine typically involves the nitration of 1-sec-butyl-1H-pyrazol-5-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

1-sec-Butyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, strong acids or bases for substitution, and oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-sec-Butyl-4-nitro-1H-pyrazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems, which are valuable in the development of new materials and drugs.

    Biological Studies: Researchers use this compound to study the biological activity of pyrazole derivatives and their interactions with various biological targets.

    Industrial Applications: It is employed in the production of agrochemicals, dyes, and other industrial chemicals due to its reactivity and functional group versatility.

Mechanism of Action

The mechanism of action of 1-sec-Butyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

1-sec-Butyl-4-nitro-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-sec-Butyl-4-nitro-1H-pyrazol-3-amine: This compound has a similar structure but differs in the position of the nitro group, which can affect its reactivity and biological activity.

    1-sec-Butyl-4-amino-1H-pyrazole: The absence of the nitro group in this compound makes it less reactive in certain chemical reactions but may enhance its stability and biological compatibility.

    4-Nitro-1H-pyrazole: This simpler compound lacks the sec-butyl group, which can influence its solubility and overall chemical properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-butan-2-yl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-3-5(2)10-7(8)6(4-9-10)11(12)13/h4-5H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXWZSUHBOHODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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